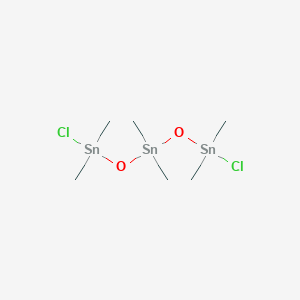
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide is a synthetic organic compound belonging to the class of naphthalene carboxamides This compound is characterized by the presence of a butoxy group at the fourth position, a hydroxy group at the first position, and a phenyl group attached to the nitrogen atom of the carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: Naphthalene undergoes nitration to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.
Carboxylation: 1-Aminonaphthalene is then carboxylated to form 1-amino-2-naphthoic acid.
Amidation: The carboxylic acid group is converted to a carboxamide by reacting with aniline, resulting in 1-hydroxy-N-phenylnaphthalene-2-carboxamide.
Alkylation: Finally, the hydroxy group is alkylated with butyl bromide to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4-butoxy-1-naphthaldehyde.
Reduction: Formation of 4-butoxy-1-hydroxy-N-phenyl-2-naphthylamine.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.
Scientific Research Applications
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. In anticancer studies, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-phenylnaphthalene-2-carboxamide: Lacks the butoxy group, resulting in different solubility and reactivity properties.
4-Bromo-3-hydroxy-N-phenylnaphthalene-2-carboxamide: Contains a bromine atom instead of a butoxy group, leading to different electronic and steric effects.
N-(4-Methoxyphenyl)-3-hydroxy-2-naphthamide: Contains a methoxy group instead of a butoxy group, affecting its lipophilicity and biological activity.
Uniqueness
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide is unique due to the presence of the butoxy group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature contributes to its distinct biological and chemical properties compared to similar compounds.
Properties
CAS No. |
500572-59-8 |
|---|---|
Molecular Formula |
C21H21NO3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H21NO3/c1-2-3-13-25-19-14-18(20(23)17-12-8-7-11-16(17)19)21(24)22-15-9-5-4-6-10-15/h4-12,14,23H,2-3,13H2,1H3,(H,22,24) |
InChI Key |
VYQXSHDIHWOAHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C2=CC=CC=C21)O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


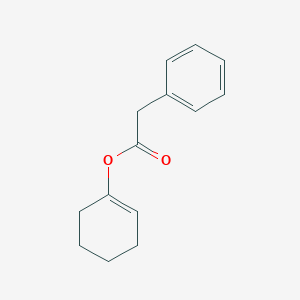
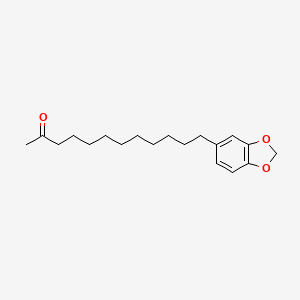

![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
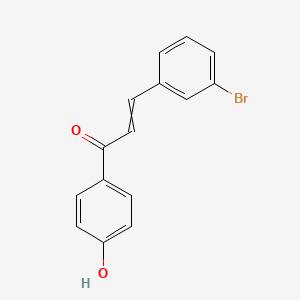
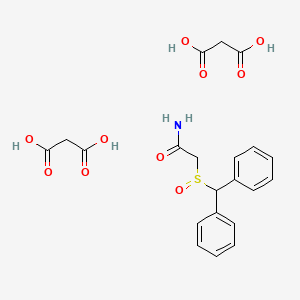
![(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14226861.png)
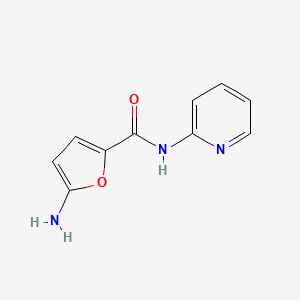
![N-[2-(2,4-dichlorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14226871.png)

![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)
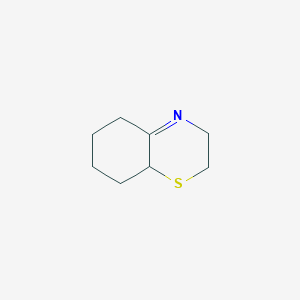
![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
